2-(4-fluorophenyl)-1H-imidazole
Overview
Description
The compound “2-(4-fluorophenyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . Fluorophenyl groups, such as the 4-fluorophenyl group in this compound, are commonly used in medicinal chemistry due to their ability to modify the biological activity of various compounds .
Synthesis Analysis
While specific synthesis methods for “2-(4-fluorophenyl)-1H-imidazole” were not found, imidazoles are generally synthesized through the condensation of aldehydes or ketones with ammonia or primary amines .Molecular Structure Analysis
The molecular structure of “2-(4-fluorophenyl)-1H-imidazole” would likely involve a five-membered imidazole ring attached to a phenyl ring via a single bond. The phenyl ring would have a fluorine atom attached at the 4-position .Scientific Research Applications
Fluorescence Interaction Studies
- Fluorescence Interaction with Bovine Serum Albumin : The compound 2-(4-fluorophenyl)-1H-imidazole (FPPI) demonstrates a strong ability to quench the fluorescence of bovine serum albumin (BSA), indicating a stable complex formation via electrostatic interactions. This interaction is significant for understanding protein binding and molecular interactions in biological systems (Jayabharathi et al., 2012).
Antifungal and Antibacterial Applications
- Antifungal Activity of Flutrimazole : Flutrimazole, a derivative of 2-(4-fluorophenyl)-1H-imidazole, displays potent antifungal properties against a range of pathogens, including dermatophytes, filamentous fungi, and yeasts. Its effectiveness is comparable to other imidazole antifungals, such as clotrimazole, and it shares the same mechanism of action by inhibiting fungal lanosterol 14 alpha-demethylase (García Rafanell et al., 1992).
Chemical and Structural Analysis
- Magnetic Resonance and Mass Spectrometric Characterization : α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol, a related compound, has been characterized using magnetic resonance and mass spectrometry. This provides insights into the molecular structure and orientation of the compound, which is crucial for understanding its chemical properties and potential applications (Diaz et al., 2020).
Synthesis and Design of Novel Derivatives
- Design and Evaluation of Anticonvulsant Derivatives : Novel derivatives of 2-(1H-imidazole-1-yl)-1-aryl-substituted ethane-1-one have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the development of new therapeutic agents targeting seizure disorders (Çalış et al., 2011).
Kinase Inhibition for Therapeutic Applications
- Inhibition of Kinases for Cancer Therapy : Novel 4-(4'-fluorophenyl)imidazoles have been developed as selective inhibitors of p38α MAPK, CK1δ, and JAK2 kinases. These compounds have potential applications in cancer therapy due to their improved water solubility and selective inhibition properties (Seerden et al., 2014).
Photophysical and Electrochemical Properties
- Fluorescence Enhancement and Quenching Studies : The interaction of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole with TiO2 nanoparticles shows significant fluorescence quenching or enhancement depending on the type of TiO2. This is crucial for developing photophysical applications and understanding electron transfer processes (Karunakaran et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyrrolidine derivatives, have been reported to exhibit target selectivity
Mode of Action
For instance, flufenacet, a selective herbicide, interacts with its targets by inhibiting their activity, leading to the death of the targeted organisms .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical alkylation pathways via a bimolecular homolytic substitution (sh2) mechanism
Pharmacokinetics
A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, revealed that it exhibits good absorption and bioavailability, as well as a favorable safety profile . More research is needed to determine the ADME properties of 2-(4-fluorophenyl)-1H-imidazole.
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against various cancer cell lines
Action Environment
A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, demonstrated that it acts as a corrosion inhibitor in an acidic environment
properties
IUPAC Name |
2-(4-fluorophenyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIYLLQEFVPNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471609 | |
Record name | 2-(4-fluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1H-imidazole | |
CAS RN |
4278-08-4 | |
Record name | 2-(4-fluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 2-(4-fluorophenyl)-1H-imidazole into platinum(II) complexes influence their luminescent properties?
A1: The study demonstrates that incorporating 2-(4-fluorophenyl)-1H-imidazole as a ligand in platinum(II) β-diketonate complexes contributes significantly to their blue-phosphorescent emission properties []. The researchers attribute this to a combination of intra-ligand charge transfer (ILCT), ligand-to-ligand charge transfer (LLCT), and metal-to-ligand charge transfer (MLCT) mechanisms, all influenced by the electronic structure of the 2-(4-fluorophenyl)-1H-imidazole ligand. Specifically, the π electrons of the phenylimidazole and terphenyl groups, along with the acetylacetonate ligand, participate in these charge transfer processes, ultimately leading to the observed sky-blue phosphorescence with a peak at 490 nm [].
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